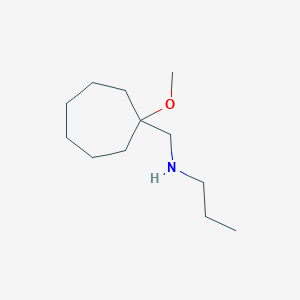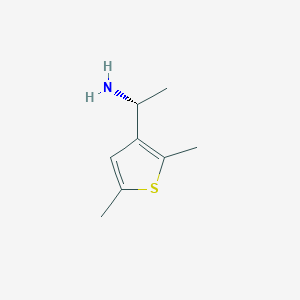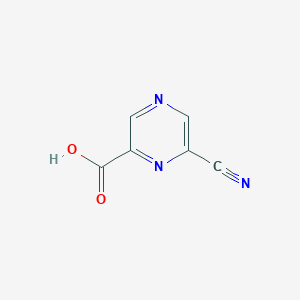
6-Cyanopyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyanopyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a cyano group at position 6 and a carboxylic acid group at position 2 makes this compound a versatile compound with significant applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Cyanopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the biotransformation of 2-cyanopyrazine using Agrobacterium sp. DSM 6336. This process involves a two-enzyme-step bioconversion, resulting in a high yield of the desired product . Another method includes the chemical synthesis from pyrazine derivatives, where specific functional groups are introduced through controlled reactions .
Industrial Production Methods: Industrial production of this compound often relies on optimized fermentation processes. By developing a fermentation process for the bioconversion of 2-cyanopyrazine, a product concentration of 286 mM (40 g/L) can be achieved . This method is preferred due to its high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Cyanopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Thionyl chloride (SOCl2) is used for converting carboxylic acids to acid chlorides.
Major Products:
Oxidation: Pyrazinecarboxylic acids.
Reduction: Aminopyrazine derivatives.
Substitution: Acid chlorides and other substituted pyrazines.
Scientific Research Applications
6-Cyanopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antituberculous activity, the compound is believed to inhibit the synthesis of nucleic acids in Mycobacterium tuberculosis, thereby preventing bacterial growth . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with bacterial metabolism is well-documented.
Comparison with Similar Compounds
- 2-Pyrazinecarboxylic acid
- 2,3-Pyrazinedicarboxylic acid
- 5-Hydroxypyrazine-2-carboxylic acid
Comparison: 6-Cyanopyrazine-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical properties and reactivity. Compared to 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid, the cyano group in this compound enhances its potential as a precursor for synthesizing more complex molecules . Additionally, its biotransformation to 5-hydroxypyrazine-2-carboxylic acid highlights its versatility in producing valuable intermediates for pharmaceutical applications .
Properties
Molecular Formula |
C6H3N3O2 |
|---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
6-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-1-4-2-8-3-5(9-4)6(10)11/h2-3H,(H,10,11) |
InChI Key |
MIRFYEVWVDYVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
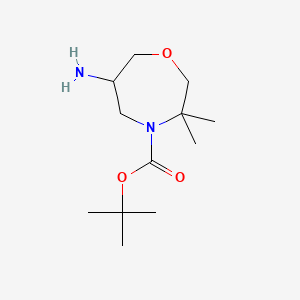
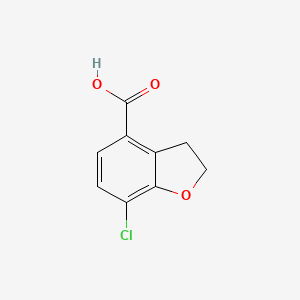
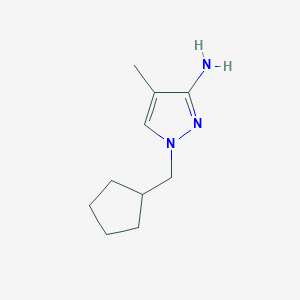
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)

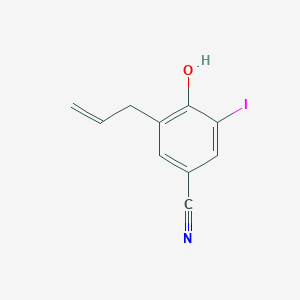
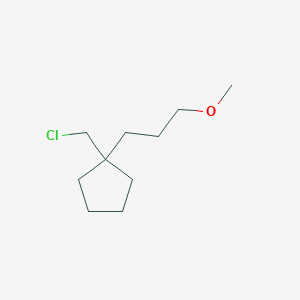
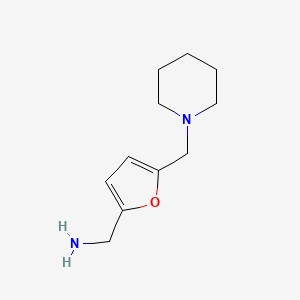
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
